LogP-Driven Hydrophilicity Superiority Over Erythritol
Butane-1,1,4,4-tetrol exhibits significantly higher predicted hydrophilicity compared to the common tetraol erythritol. The ACD/LogP value for the target compound is -3.73, while erythritol has a measured LogP of -2.29 [1]. This difference of 1.44 LogP units indicates the target compound is over an order of magnitude more hydrophilic, a critical differentiator for applications requiring maximal water solubility.
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -3.73 |
| Comparator Or Baseline | Erythritol LogP = -2.29 |
| Quantified Difference | Delta LogP = -1.44 (Target compound ~27x more hydrophilic) |
| Conditions | Computed (ACD/Labs Percepta) vs. Experimental (literature) partition coefficients |
Why This Matters
For procurement in aqueous formulation or drug delivery, a >10-fold increase in hydrophilicity directs compound selection away from erythritol when maximum water solubility is the primary requirement.
- [1] PubChem. Erythritol (CID 222285). LogP = -2.29. https://pubchem.ncbi.nlm.nih.gov/compound/222285 View Source
